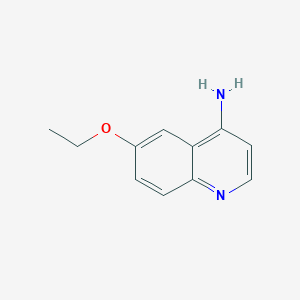

4-Amino-6-ethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUBRPFTBRGLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589041 | |

| Record name | 6-Ethoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-13-8 | |

| Record name | 6-Ethoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-6-ethoxyquinoline: A Technical Guide for Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Among its numerous derivatives, the 4-aminoquinoline framework has demonstrated remarkable therapeutic versatility, forming the backbone of drugs with applications ranging from antimalarial to anticancer and anti-inflammatory agents.[1][2] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. This guide provides an in-depth technical overview of the synthesis and characterization of a specific, promising derivative: 4-Amino-6-ethoxyquinoline. The presence of the ethoxy group at the 6-position is anticipated to modulate the molecule's lipophilicity and metabolic stability, making it a compound of significant interest for further investigation in drug discovery programs.

Strategic Synthesis of 4-Amino-6-ethoxyquinoline

The synthesis of 4-Amino-6-ethoxyquinoline can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, scalability, and desired purity of the final compound. Two primary and robust synthetic strategies are detailed herein, each with its own set of advantages.

Synthetic Strategy 1: From p-Phenetidine via 4-Hydroxyquinoline Intermediate

This route leverages the well-established Conrad-Limpach reaction for the initial quinoline ring formation, followed by a two-step functional group interconversion to arrive at the target molecule.[3] This method is particularly advantageous due to the relatively low cost of the starting material, p-phenetidine.

dot

Caption: Synthetic workflow for 4-Amino-6-ethoxyquinoline via a 4-hydroxyquinoline intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-6-ethoxyquinoline

-

In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of p-phenetidine and one molar equivalent of diethyl malonate in a suitable solvent such as ethanol.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the alcohol is removed by vacuum distillation. The resulting enamine intermediate is then added to a high-boiling point solvent like diphenyl ether.

-

The mixture is heated to approximately 240-260°C for a short period (30-60 minutes) to effect cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude 4-hydroxy-6-ethoxyquinoline.

-

The solid is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of 4-Chloro-6-ethoxyquinoline

-

To a flask containing the dried 4-hydroxy-6-ethoxyquinoline, add an excess of phosphorus oxychloride (POCl₃).[1]

-

The mixture is heated to reflux (approximately 100-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring.

-

The aqueous mixture is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, which precipitates the crude 4-chloro-6-ethoxyquinoline.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol or a mixture of hexane and ethyl acetate can be used for purification.

Step 3: Synthesis of 4-Amino-6-ethoxyquinoline

-

The 4-chloro-6-ethoxyquinoline is dissolved in a suitable solvent, such as phenol or a high-boiling point alcohol.

-

The solution is saturated with ammonia gas, or a solution of ammonia in a sealed reaction vessel is used.

-

The mixture is heated to 120-150°C for several hours. The progress of the amination is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into an alkaline solution.

-

The crude 4-Amino-6-ethoxyquinoline precipitates and is collected by filtration.

-

The product is washed with water and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Synthetic Strategy 2: Nitration and Subsequent Reduction of 6-Ethoxyquinoline

This alternative route involves the initial synthesis of the quinoline core via the Skraup reaction, followed by regioselective nitration at the 4-position and subsequent reduction of the nitro group.[4][5] This approach is beneficial when direct amination of the 4-chloro derivative proves to be challenging or results in low yields.

dot

Caption: Synthetic workflow for 4-Amino-6-ethoxyquinoline via nitration and reduction.

Experimental Protocol:

Step 1: Synthesis of 6-Ethoxyquinoline

-

In a large, robust reaction vessel, cautiously add concentrated sulfuric acid to a mixture of p-phenetidine and glycerol.

-

An oxidizing agent, such as nitrobenzene or arsenic acid, is added. Ferrous sulfate can be added as a moderator to control the exothermic reaction.[4]

-

The mixture is heated carefully to initiate the reaction, which is often vigorous. The temperature is typically maintained between 140-160°C for several hours.

-

After cooling, the reaction mixture is diluted with water and neutralized with a strong base, such as sodium hydroxide.

-

The 6-ethoxyquinoline is then isolated by steam distillation or solvent extraction.

-

The crude product is purified by vacuum distillation.

Step 2: Synthesis of 6-Ethoxy-4-nitroquinoline

-

The 6-ethoxyquinoline is dissolved in concentrated sulfuric acid at a low temperature (0-5°C).

-

A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the nitro derivative.

-

The solid 6-ethoxy-4-nitroquinoline is collected by filtration, washed with water until neutral, and dried.

Step 3: Synthesis of 4-Amino-6-ethoxyquinoline

-

The 6-ethoxy-4-nitroquinoline is suspended in a suitable solvent, such as ethanol or acetic acid.

-

An excess of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is added.[6]

-

The mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

-

The reaction mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude 4-Amino-6-ethoxyquinoline.

-

Purification is achieved by column chromatography or recrystallization.

Comprehensive Characterization of 4-Amino-6-ethoxyquinoline

Thorough characterization is imperative to confirm the identity and purity of the synthesized 4-Amino-6-ethoxyquinoline. A combination of spectroscopic and physical methods provides a complete profile of the molecule.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol [7] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in literature, expected to be in the range of 150-180°C |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethoxy) | ~1.4 | triplet | 3H |

| -CH₂- (ethoxy) | ~4.1 | quartet | 2H |

| H-5 | ~7.2 | doublet | 1H |

| H-7 | ~7.4 | doublet of doublets | 1H |

| H-8 | ~7.9 | doublet | 1H |

| H-3 | ~6.5 | doublet | 1H |

| H-2 | ~8.3 | doublet | 1H |

| -NH₂ | ~5.5-6.5 | broad singlet | 2H |

Rationale for Predictions: The ethoxy group protons will exhibit a characteristic triplet-quartet pattern. The aromatic protons on the quinoline ring will appear in the downfield region, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the nitrogen atom and other substituents. The amino protons will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | ~15 |

| -CH₂- (ethoxy) | ~64 |

| C-3 | ~100 |

| C-5 | ~105 |

| C-7 | ~122 |

| C-4a | ~123 |

| C-8 | ~129 |

| C-8a | ~144 |

| C-2 | ~150 |

| C-4 | ~152 |

| C-6 | : |

Rationale for Predictions: The aliphatic carbons of the ethoxy group will be the most upfield. The aromatic carbons will resonate in the 100-160 ppm range. The carbons directly attached to the nitrogen (C-2, C-4, C-8a) and oxygen (C-6) will be significantly downfield due to the deshielding effects of these heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3400-3200 | N-H stretching (amino group) |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (aliphatic, ethoxy group) |

| ~1620 | C=N stretching (quinoline ring) |

| ~1580, 1470 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (aryl ether) |

Rationale for Predictions: The presence of the primary amino group will be indicated by two distinct N-H stretching bands. The aromatic and aliphatic C-H stretches will appear in their characteristic regions. The C=N and C=C stretching vibrations of the quinoline ring and the C-O stretch of the ethoxy group are also key diagnostic peaks.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 188 | [M]⁺, Molecular ion |

| 173 | [M - CH₃]⁺ |

| 160 | [M - C₂H₄]⁺ |

| 145 | [M - C₂H₅O]⁺ |

Rationale for Predictions: The molecular ion peak at m/z 188 will confirm the molecular weight. Common fragmentation pathways for ethoxy-substituted aromatic compounds include the loss of a methyl radical (M-15) and the loss of ethene via a McLafferty-type rearrangement (M-28). Loss of the entire ethoxy group (M-45) is also a plausible fragmentation.[9]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The reagents used in the synthesis, particularly phosphorus oxychloride, concentrated acids, and nitrobenzene, are highly corrosive, toxic, and/or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and implement appropriate engineering controls and work practices.

Conclusion and Future Directions

This guide has outlined two viable synthetic routes for the preparation of 4-Amino-6-ethoxyquinoline and provided a comprehensive overview of its expected characterization data. The successful synthesis and purification of this compound will enable its further evaluation in various biological assays. For researchers in drug development, 4-Amino-6-ethoxyquinoline represents a valuable scaffold for the design of new therapeutic agents. Future work could involve the derivatization of the 4-amino group to generate a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of new drug candidates with improved efficacy and safety profiles.

References

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? Guidechem.

- Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. NIH.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Rel

- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.

- NMR Predictor. Chemaxon Docs.

- Skraup reaction. Wikipedia.

- What groups can be reduced by Sn/HCl? Chemistry Stack Exchange.

- PROSPRE - 1 H NMR Predictor. PROSPRE.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- Preparation of 4-hydroxyquinoline compounds.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Prediction of 1H-NMR shifts with Ambit-HNMR software.

- 6-Ethoxyquinolin-4-amine. ChemScene.

- The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investig

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry.

- POCl3 chlorin

- CASPRE - 13 C NMR Predictor. CASPRE.

- Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- IR spectra prediction. Cheminfo.org.

- POCl3 chlorination of 4-quinazolones. Semantic Scholar.

- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.

- Application Notes and Protocols: Nitration of 6-Bromoquinoline Deriv

- Application Notes and Protocols: Selective Nitr

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark.

- Skraup's Synthesis. Vive Chemistry - WordPress.com.

- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.

- The Skraup Synthesis of Quinolines. Organic Reactions.

- Fragment

- Infrared spectra prediction. Cheminfo.

- Mass Spectrometry - Fragmentation P

- Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute.

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- Efficient 2:4-Dimethyl-6-Ethoxyquinoline Production. Scribd.

- New synthesis process of 4-hydroxy-7-methoxyquinoline.

- Method of making 2:4-dimethyl-6-ethoxyquinoline.

- Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calcul

-

Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][2]naphthyridine-3-carboxylic Acid Benzylamide. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. mdpi.com [mdpi.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-ethoxyquinoline

Abstract

4-Amino-6-ethoxyquinoline is a heterocyclic amine derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the core physicochemical attributes of 4-Amino-6-ethoxyquinoline, including its molecular structure, solubility, acid-base characteristics (pKa), and lipophilicity (LogP). We present detailed, field-tested protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this versatile molecule.

Introduction: The Quinoline Scaffold in Modern Science

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications. These compounds form the structural basis for numerous pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[1][2][3] The specific functionalization of the quinoline ring system, such as the introduction of amino and alkoxy groups, profoundly influences its electronic properties, reactivity, and biological interactions. 4-Amino-6-ethoxyquinoline (CAS No. 948293-13-8) is a notable derivative, featuring a critical 4-amino group, which often plays a key role in receptor binding, and a 6-ethoxy group that can modulate lipophilicity and metabolic stability. This guide delves into the fundamental physicochemical parameters that govern the behavior of this compound in both chemical and biological systems.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and characteristics are essential for quality control, analytical method development, and computational modeling.

Chemical Structure and Identifiers

-

IUPAC Name: 6-Ethoxyquinolin-4-amine

The structure, shown below, consists of a bicyclic quinoline core. The electron-donating amino group at position 4 and the ethoxy group at position 6 significantly influence the electron density distribution of the aromatic system.

Summary of Physicochemical Data

The following table provides a consolidated overview of the key physicochemical properties of 4-Amino-6-ethoxyquinoline. These values are critical for predicting the compound's behavior in various experimental settings.

| Property | Value | Source / Method | Significance in R&D |

| Molecular Weight | 188.23 g/mol | Calculated | Stoichiometric calculations, purity assessment. |

| LogP | 2.22 | Computational[4] | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | Computational[4] | Influences membrane transport and bioavailability. |

| Hydrogen Bond Donors | 1 | Computational[4] | Governs interactions with biological macromolecules. |

| Hydrogen Bond Acceptors | 3 | Computational[4] | Key for molecular recognition and solubility. |

| Rotatable Bonds | 2 | Computational[4] | Relates to conformational flexibility and target binding. |

In-Depth Analysis and Experimental Determination

This section moves beyond tabulated data to discuss the practical implications of key properties and provides robust, step-by-step protocols for their experimental verification.

Solubility Profile: A Critical Parameter

Aqueous solubility is a critical determinant of a compound's suitability for biological testing and formulation. Low solubility can lead to erratic results in in vitro assays and poor bioavailability in vivo.[7]

Theoretical Insight: The presence of the amino group and the quinoline nitrogen suggests that the solubility of 4-Amino-6-ethoxyquinoline will be pH-dependent. In acidic conditions, protonation of these basic centers will form charged species, which are generally more soluble in aqueous media.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is based on the well-established shake-flask method, which measures the equilibrium solubility of a compound and is considered the gold standard.[7][8][9][10][11]

Causality: The objective is to create a saturated solution at a specific temperature and pH, ensuring that the system has reached thermodynamic equilibrium. Prolonged incubation and agitation are necessary to overcome kinetic barriers to dissolution.[10]

-

Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Addition of Compound: Add an excess amount of solid 4-Amino-6-ethoxyquinoline to a known volume of each buffer in separate, sealed glass vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[10] Some compounds may require longer incubation times.

-

Phase Separation: Allow the vials to stand undisturbed for at least 18-24 hours (sedimentation) or centrifuge the samples at high speed to pellet the undissolved solid.[10] This step is critical to avoid aspirating solid material during sampling.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, against a standard curve.

-

Validation: To confirm equilibrium has been reached, a second measurement can be taken after a longer incubation period (e.g., 48 hours). The solubility values should be consistent.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine like 4-Amino-6-ethoxyquinoline, the pKa refers to the equilibrium between the neutral base (R-NH₂) and its conjugate acid (R-NH₃⁺). This parameter is fundamental to predicting a compound's charge state, solubility, and interaction with biological targets under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13][14] It involves monitoring pH changes as a titrant is added to the sample solution.

Causality: The titration curve of a basic compound with a strong acid reveals a buffer region. The pH at the half-equivalence point—where half of the amine has been neutralized to form its conjugate acid—is equal to the pKa.[13]

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[13]

-

Sample Preparation: Accurately weigh and dissolve a precise amount of 4-Amino-6-ethoxyquinoline in deionized water or a water/co-solvent mixture if solubility is low. A constant ionic strength should be maintained using a background electrolyte like KCl.[13]

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, corresponding to the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination

The following diagram illustrates the logical flow of the potentiometric titration experiment.

Caption: A simplified workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The octanol-water partition coefficient (P), typically expressed as its logarithm (LogP), is the primary measure of a compound's lipophilicity. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). A LogP value in the range of 1-3 is often considered optimal for oral drug candidates. The computationally derived LogP for 4-Amino-6-ethoxyquinoline is 2.22, placing it within this favorable range.[4]

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional approach, determination by reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable alternative that requires less material.[15][16][17]

Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately estimated.[17][18]

-

System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the analyte.

-

Isocratic Elution: Inject each reference compound and the test compound individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each.

-

Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. A linear regression should yield a strong correlation.

-

Determine LogP: Using the linear equation from the calibration curve and the calculated log k value for 4-Amino-6-ethoxyquinoline, determine its experimental LogP.

Diagram: Relationship of Physicochemical Properties to Drug Development

This diagram shows how the core properties discussed influence key stages of the drug discovery and development process.

Caption: Interplay of core physicochemical properties in drug development.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group protons (a quartet and a triplet), and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and ethoxy substituents.

-

¹³C NMR: The carbon spectrum will display 11 unique signals corresponding to each carbon atom in the molecule.

-

FT-IR: The infrared spectrum will feature characteristic absorption bands. Key signals will include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and strong C-O stretching for the ethoxy group (approx. 1200-1250 cm⁻¹).[19]

-

UV-Vis: The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically measured in ethanol or methanol, will show characteristic absorption maxima corresponding to π→π* electronic transitions within the aromatic system.[20][21] The position of these maxima can be sensitive to pH due to the protonation of the nitrogen atoms.

Conclusion

The physicochemical properties of 4-Amino-6-ethoxyquinoline—its solubility, pKa, and LogP—are interconnected parameters that collectively define its behavior in chemical and biological environments. The computational data presented provide a strong predictive foundation, while the detailed experimental protocols offer a clear path to empirical validation. A thorough characterization, as outlined in this guide, is an indispensable first step in unlocking the full potential of this promising quinoline derivative for applications in drug discovery, chemical biology, and materials science.

References

- Vertex AI Search Result 1. (2017).

- Vertex AI Search Result 2. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.

- Vertex AI Search Result 3. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF.

- Vertex AI Search Result 4. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.

- Vertex AI Search Result 5. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

- Vertex AI Search Result 6. assessment of reverse - phase. ECETOC.

- Vertex AI Search Result 7. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Vertex AI Search Result 8. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Vertex AI Search Result 9. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Vertex AI Search Result 10. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.

- Vertex AI Search Result 11. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Vertex AI Search Result 12. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Vertex AI Search Result 13. Protocol for Determining pKa Using Potentiometric Titration.

- Vertex AI Search Result 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Vertex AI Search Result 15.

- Vertex AI Search Result 18. 948293-13-8 | 6-Ethoxyquinolin-4-amine. ChemScene.

- Vertex AI Search Result 21. Buy 4-AMINO-6-ETHOXYQUINOLINE from HANGZHOU LEAP CHEM CO., LTD.. ECHEMI.

- Vertex AI Search Result 25. 8-Amino-6-methoxyquinoline. Chem-Impex.

- Vertex AI Search Result 26. 4-Amino-6-iodoquinoline. Chem-Impex.

- Vertex AI Search Result 27. 4-Amino-6-chloroquinoline. Chem-Impex.

- Vertex AI Search Result 29. Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.

- Vertex AI Search Result 30. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark.

- Vertex AI Search Result 33. (2015). A study of molecular structure, UV, IR, and 1H NMR spectra of a new dichroic dye on the basis of quinoline derivative | Request PDF.

- Vertex AI Search Result 36. 4-Amino-6-ethoxyquinoline|-范德生物科技公司. BIOFOUNT.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 948293-13-8|4-Amino-6-ethoxyquinoline|4-Amino-6-ethoxyquinoline|-范德生物科技公司 [bio-fount.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ecetoc.org [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-6-ethoxyquinoline: A Key Scaffold for Drug Discovery

Introduction: The Significance of the 4-Aminoquinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly noteworthy.[1][2] This core structure is present in a multitude of approved drugs, including the well-known antimalarials chloroquine and amodiaquine, as well as anticancer agents like neratinib.[1][2] The versatility of the 4-aminoquinoline scaffold stems from its ability to intercalate with DNA and accumulate in acidic organelles like lysosomes, a property crucial for its activity against malaria parasites and cancer cells.[1][2] This guide focuses on a specific, promising derivative: 4-Amino-6-ethoxyquinoline, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in drug development.

Chemical Identity and Physicochemical Properties

4-Amino-6-ethoxyquinoline is identified by the Chemical Abstracts Service (CAS) number 948293-13-8 .[3][4] It is a substituted quinoline derivative featuring an amino group at the 4-position and an ethoxy group at the 6-position, which significantly influences its electronic properties and potential biological interactions.

Key Physicochemical Data

A summary of its core chemical and computed properties is provided below, offering a snapshot for researchers evaluating its suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 948293-13-8 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [3] |

| SMILES | CCOC1=CC=C2N=CC=C(N)C2=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |

| LogP (calculated) | 2.2157 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Molecular Structure Analysis

The structure of 4-Amino-6-ethoxyquinoline combines the rigid, aromatic quinoline core with two key functional groups that dictate its chemical behavior and biological activity.

-

The 4-Amino Group : This primary amine is a critical pharmacophore. Its basicity allows for protonation under physiological conditions, which is essential for the mechanism of action of many 4-aminoquinoline drugs, particularly their accumulation in the acidic food vacuole of the malaria parasite.[1][2]

-

The 6-Ethoxy Group : This electron-donating group, attached to the benzo aspect of the quinoline ring, modulates the electronic density of the entire scaffold. This can influence the pKa of the quinoline nitrogen and the 4-amino group, thereby affecting drug uptake, distribution, and target binding affinity.

-

The Quinoline Core : The heterocyclic aromatic system provides a flat scaffold ideal for intercalation into DNA or binding to enzyme active sites. The nitrogen atom at position 1 acts as a hydrogen bond acceptor.

Caption: 2D structure of 4-Amino-6-ethoxyquinoline.

Synthesis Methodology: A Generalized Protocol

The synthesis of 4-aminoquinoline derivatives is well-established in the literature.[5][6] The most common and robust method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically uses a 4-chloro-6-ethoxyquinoline precursor, which is reacted with a source of ammonia or a protected amine. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Proposed Synthetic Workflow

The following diagram and protocol outline a validated, general approach that can be adapted for the specific synthesis of 4-Amino-6-ethoxyquinoline.

Caption: Generalized workflow for the synthesis of 4-Amino-6-ethoxyquinoline.

Experimental Protocol (Exemplary)

Disclaimer: This protocol is a generalized representation based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[2][6] All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: In a sealed reaction vessel suitable for heating under pressure, combine 4-chloro-6-ethoxyquinoline (1.0 eq) and an ammonia source such as ammonium chloride (5-10 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.5 M.

-

Reaction Conditions: If using an ammonium salt, a non-nucleophilic base like potassium carbonate (K₂CO₃) may be added to liberate free ammonia in situ. Seal the vessel and heat the reaction mixture to 140-180°C.

-

Causality Note: High temperatures are necessary to overcome the activation energy for the SNAr reaction on the heterocyclic ring. Microwave irradiation can often be used to shorten reaction times significantly.[2]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water. Basify the aqueous solution with 1M NaOH to deprotonate the product and precipitate it or prepare it for extraction.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 4-Amino-6-ethoxyquinoline.

Applications in Drug Discovery and Research

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, and 4-Amino-6-ethoxyquinoline serves as a valuable building block and a potential therapeutic agent in its own right.[1][7][8]

-

Antimalarial Drug Development : The primary application of 4-aminoquinolines is in the treatment of malaria.[9][10][11] Derivatives are known to interfere with heme detoxification in the parasite, leading to a buildup of toxic heme and parasite death. The ethoxy group at the 6-position can be explored to overcome resistance mechanisms that affect established drugs like chloroquine.[9]

-

Anticancer Research : The ability of 4-aminoquinolines to intercalate DNA and inhibit topoisomerase enzymes makes them attractive candidates for anticancer therapies.[6][8] Furthermore, their lysosomotropic properties can be exploited to disrupt autophagy, a process that cancer cells often rely on to survive under stress. Researchers can use 4-Amino-6-ethoxyquinoline as a lead compound to develop novel agents targeting breast, lung, and other solid tumors.[6]

-

Antiviral and Anti-inflammatory Activity : Chloroquine and hydroxychloroquine have demonstrated broad-spectrum antiviral and anti-inflammatory properties.[2] This is partly due to their ability to raise the pH of endosomes, which can inhibit viral entry and replication, and to modulate inflammatory pathways. 4-Amino-6-ethoxyquinoline provides a scaffold for developing new derivatives with potentially improved potency and safety profiles in these areas.

Safety, Handling, and Storage

As a research chemical, 4-Amino-6-ethoxyquinoline requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not publicly available, data from structurally related aminoquinolines can provide guidance.[12][13]

-

Hazard Identification :

-

Handling Precautions :

-

Storage Conditions :

Conclusion

4-Amino-6-ethoxyquinoline (CAS 948293-13-8) is a compound of significant interest for researchers in medicinal chemistry and drug development. Its molecular structure is rooted in the clinically validated 4-aminoquinoline scaffold, while the 6-ethoxy substitution offers a vector for modulating its physicochemical and biological properties. With established synthetic routes and a wide range of potential therapeutic applications—from infectious diseases like malaria to oncology and immunology—this compound represents a valuable tool and building block for the next generation of targeted therapies. Adherence to rigorous safety protocols is essential when exploring its full potential in the laboratory.

References

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

-

Anonymous. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

-

Kini, S., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

-

Kumawat, M. K., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life-Sciences Scientific Research. [Link]

-

Delgado, F., et al. (2025). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

-

Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem Compound Database. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijlpr.com [ijlpr.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

"potential biological activity of 4-Amino-6-ethoxyquinoline"

An In-Depth Technical Guide to the Potential Biological Activity of 4-Amino-6-ethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] Among these, the 4-aminoquinoline framework is particularly noteworthy, serving as the foundation for well-established drugs like chloroquine.[5][6] This technical guide focuses on a specific, lesser-explored derivative, 4-Amino-6-ethoxyquinoline. While direct extensive research on this particular molecule is limited, this document will provide a comprehensive overview of its potential biological activities by drawing parallels with structurally similar and well-documented 4-aminoquinoline analogues. We will delve into its chemical synthesis, potential pharmacological targets, and propose detailed experimental workflows for its biological evaluation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of 4-Amino-6-ethoxyquinoline as a potential therapeutic agent.

Introduction: The Prominence of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[7] Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][7] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[1][2]

The 4-aminoquinoline core, in particular, has a rich history in medicine, most famously with the advent of chloroquine for the treatment of malaria.[6] The amino group at the 4-position is crucial for the biological activity of many of these compounds, often playing a key role in their mechanism of action.[8] This guide will now narrow its focus to the specific derivative, 4-Amino-6-ethoxyquinoline, exploring its untapped potential.

Synthesis and Chemical Properties of 4-Amino-6-ethoxyquinoline

The synthesis of 4-Amino-6-ethoxyquinoline can be approached through several established methods for the preparation of 4-aminoquinoline derivatives.[8][9] A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor.

Proposed Synthetic Pathway

A plausible synthetic route would start from 6-ethoxyquinoline, which can be oxidized to 6-ethoxyquinoline-4-one. Subsequent chlorination would yield 4-chloro-6-ethoxyquinoline, which can then be aminated to produce the final product, 4-Amino-6-ethoxyquinoline.

Caption: Hypothesized anticancer mechanisms of 4-Amino-6-ethoxyquinoline.

Antimicrobial Activity

The 4-aminoquinoline scaffold is also a well-known pharmacophore for antimicrobial agents. [6][10][11][12]These compounds have shown efficacy against a range of bacteria and fungi.

-

Potential Mechanism of Action: For bacteria, 4-Amino-6-ethoxyquinoline might interfere with DNA replication by inhibiting DNA gyrase or topoisomerase IV. In fungi, it could disrupt membrane integrity or inhibit essential metabolic pathways. Some quinoline derivatives are known to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. [10]

Anti-inflammatory and Immunomodulatory Activity

Chloroquine and hydroxychloroquine, both 4-aminoquinoline derivatives, are used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus due to their immunomodulatory effects. [6]

-

Potential Mechanism of Action: 4-Amino-6-ethoxyquinoline could potentially inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with Toll-like receptor (TLR) signaling pathways.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the potential biological activities of 4-Amino-6-ethoxyquinoline, a tiered approach is recommended.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Amino-6-ethoxyquinoline in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum of 4-Amino-6-ethoxyquinoline, a broth microdilution assay can be performed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Culture: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase.

-

Compound Dilution: Prepare two-fold serial dilutions of 4-Amino-6-ethoxyquinoline in a 96-well plate containing appropriate broth.

-

Inoculation: Inoculate each well with a standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi. [6]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Efficacy Studies (Hypothetical)

Promising in vitro results would warrant further investigation in animal models.

-

Xenograft Mouse Model for Anticancer Activity: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with 4-Amino-6-ethoxyquinoline, and tumor growth is monitored over time.

-

Murine Infection Model for Antimicrobial Activity: Mice are infected with a pathogenic microbe, followed by treatment with 4-Amino-6-ethoxyquinoline. Survival rates and microbial burden in various organs are assessed.

Conclusion and Future Directions

While 4-Amino-6-ethoxyquinoline remains a relatively unexplored compound, its structural similarity to a well-established class of pharmacologically active molecules suggests significant therapeutic potential. The proposed research framework provides a comprehensive starting point for investigating its anticancer, antimicrobial, and anti-inflammatory properties. Future studies should also focus on structure-activity relationship (SAR) studies by synthesizing and evaluating analogues of 4-Amino-6-ethoxyquinoline to optimize its biological activity and pharmacokinetic profile. Furthermore, detailed mechanistic studies will be crucial to elucidate its mode of action and identify its specific molecular targets. The exploration of this and other novel quinoline derivatives continues to be a promising endeavor in the quest for new and effective therapeutic agents.

References

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- The Broad Applications of Quinoline Derivatives:

- Current Pharmaceutical Aspects of Synthetic Quinoline Deriv

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.

- Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Applic

- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed.

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.

- SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H).

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy - Preprints.org.

- Comparative Analysis of the Antibacterial Activity of 4-Aminoquinoline Deriv

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- 948293-13-8 | 6-Ethoxyquinolin-4-amine - ChemScene.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification

- 4-Aminoquinoline: a comprehensive review of synthetic str

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 10. preprints.org [preprints.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-6-ethoxyquinoline Derivatives and Analogs

This guide provides a comprehensive overview of the synthetic strategies for preparing 4-amino-6-ethoxyquinoline derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this important class of compounds. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2] The 6-ethoxy substitution offers a key modulation point for tuning the physicochemical and pharmacokinetic properties of these molecules.

This document will delve into the established synthetic routes, from the construction of the core quinoline ring system to the introduction of the crucial 4-amino functionality and the design of structurally related analogs. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

The Strategic Importance of the 4-Amino-6-ethoxyquinoline Scaffold

The 4-aminoquinoline core is a well-established pharmacophore with a rich history in drug discovery.[3] Its derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The mechanism of action for antimalarial 4-aminoquinolines is believed to involve their accumulation in the acidic food vacuole of the parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[2]

The 6-ethoxy group plays a significant role in modulating the drug-like properties of these compounds. It can influence:

-

Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.

-

Target Engagement: The electronic and steric properties of the 6-substituent can influence the binding affinity of the molecule to its biological target.[5]

The synthesis of derivatives and analogs of 4-amino-6-ethoxyquinoline allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic parameters.

Core Synthetic Strategy: A Two-Stage Approach

The most common and versatile approach to the synthesis of 4-amino-6-ethoxyquinoline derivatives is a two-stage process. This strategy involves the initial construction of a key intermediate, 4-chloro-6-ethoxyquinoline , followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable amine to introduce the 4-amino group.

Caption: Overall synthetic workflow for 4-amino-6-ethoxyquinoline derivatives.

Synthesis of the Key Intermediate: 4-Chloro-6-ethoxyquinoline

The preparation of 4-chloro-6-ethoxyquinoline is a critical step that dictates the overall efficiency of the synthetic sequence. A common and scalable method is the Conrad-Limpach cyclization, followed by chlorination.

Conrad-Limpach Cyclization

This classic reaction involves the condensation of an aniline, in this case, p-phenetidine, with a β-ketoester, such as ethyl acetoacetate, to form a β-anilinoacrylate intermediate. Subsequent thermal cyclization leads to the formation of the 4-hydroxyquinoline core.

Caption: Conrad-Limpach synthesis of 4-hydroxy-6-ethoxyquinoline.

Chlorination of 4-Hydroxy-6-ethoxyquinoline

The hydroxyl group at the 4-position of the quinoline ring is then converted to a chlorine atom, which serves as a good leaving group for the subsequent SNAr reaction. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxyquinoline

-

Step 1: Condensation. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine p-phenetidine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in a suitable solvent such as toluene.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Remove the solvent under reduced pressure to obtain the crude ethyl β-(4-ethoxyanilino)crotonate.

-

Step 2: Cyclization. In a separate flask, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.

-

Slowly add the crude anilinoacrylate from the previous step to the hot solvent.

-

Maintain the temperature for 1-2 hours to effect cyclization. The product, 4-hydroxy-6-ethoxyquinoline, will precipitate upon cooling.

-

Filter the solid product and wash with a non-polar solvent like hexane to remove the Dowtherm A.

-

Step 3: Chlorination. Suspend the dried 4-hydroxy-6-ethoxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring the cooled mixture into ice water with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium carbonate, until the product precipitates.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-6-ethoxyquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-Amino-6-ethoxyquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of the target compounds is the displacement of the 4-chloro substituent with a primary or secondary amine.[3] The reactivity of the 4-chloro position is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom.[7]

This reaction can be carried out using various methods, each with its own advantages:

-

Conventional Heating: A straightforward and widely used method that involves heating the 4-chloro-6-ethoxyquinoline with an excess of the desired amine, either neat or in a high-boiling solvent like isopropanol or N-methyl-2-pyrrolidone (NMP).[4]

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often improves yields. The reaction is typically carried out in a sealed microwave vial.[3]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader range of amines, including those that are less nucleophilic.[1]

Caption: Methods for the SNAr reaction to form 4-amino-6-ethoxyquinoline derivatives.

Experimental Protocol: General Procedure for SNAr by Conventional Heating

-

In a round-bottom flask, dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent such as isopropanol.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration and wash with a cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

| Reaction Method | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| Conventional Heating | 80-150 | 4-24 hours | 60-90 | Simple and robust method. |

| Microwave-Assisted | 120-180 | 10-60 minutes | 75-95 | Rapid and often higher yielding. |

| Buchwald-Hartwig | 80-110 | 2-12 hours | 70-95 | Milder conditions, broader amine scope. |

Synthesis of Analogs: The Role of Bioisosterism

The design and synthesis of analogs are crucial for optimizing the properties of a lead compound. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in this regard.[8][9]

Bioisosteric Replacements for the 6-Ethoxy Group

The 6-ethoxy group can be replaced with a variety of other functionalities to fine-tune the compound's properties.[10]

| Bioisostere | Rationale for Replacement |

| -OCH₃, -OPr, -OBu | Modulate lipophilicity and steric bulk. |

| -SCH₂CH₃ | Thioether; alters electronic properties and hydrogen bonding capacity. |

| -NHCH₂CH₃ | Amino group; introduces a basic center and hydrogen bond donor. |

| -CF₃, -OCF₃ | Electron-withdrawing groups; can improve metabolic stability and alter pKa.[5] |

| Cyclic ethers (e.g., oxetane) | Can enhance polarity and solubility while maintaining a similar volume to alkyl groups.[11] |

The synthesis of these analogs would typically involve starting with the appropriately substituted aniline in the Conrad-Limpach cyclization. For example, to synthesize a 6-methoxy analog, one would start with p-anisidine instead of p-phenetidine.

Analogs with Modified 4-Amino Side Chains

The 4-amino side chain is a key determinant of the biological activity and pharmacokinetic properties of 4-aminoquinolines.[12] A wide variety of primary and secondary amines can be used in the SNAr reaction to generate a library of analogs with diverse side chains.

Common modifications include:

-

Varying the length of the alkyl chain: This affects the distance between the quinoline core and any terminal functional groups.

-

Introducing cyclic amines: Such as piperidine, piperazine, or morpholine, to constrain the conformation of the side chain.

-

Incorporating additional functional groups: Such as hydroxyl, ether, or amide groups, to modulate solubility and potential for hydrogen bonding.

The choice of amine for the SNAr reaction is a straightforward way to generate a diverse set of analogs for SAR studies.

Conclusion

The synthesis of 4-amino-6-ethoxyquinoline derivatives and their analogs is a well-established field with a rich history and ongoing importance in drug discovery. The core synthetic strategy, centered around the construction of a 4-chloro-6-ethoxyquinoline intermediate followed by nucleophilic aromatic substitution, provides a versatile and efficient platform for the generation of diverse compound libraries. By understanding the rationale behind the choice of synthetic routes and employing modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling, researchers can readily access a wide range of these valuable compounds. Furthermore, the principles of bioisosterism offer a rational approach to the design of analogs with improved therapeutic potential. This guide provides a solid foundation for scientists and professionals to engage in the synthesis and exploration of this important class of molecules.

References

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

-

O'Neill, P. M., et al. (2003). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]

-

DurableHealth. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Ivanov, I., et al. (2020). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. MDPI. [Link]

-

Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews. [Link]

-

Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Zhang, Y., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]

-

De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

-

Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ivanov, I. G. (2020). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. MDPI. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

-

de Villiers, K. A., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC. [Link]

-

Kwiecień, H., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

-

Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

-

O'Neill, P. M. (2005). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Solubility of 4-Amino-6-ethoxyquinoline

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, therapeutic efficacy. 4-Amino-6-ethoxyquinoline, a heterocyclic aromatic amine, presents a molecular scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making a comprehensive understanding of its solubility profile not just advantageous, but essential for any researcher or drug development professional working with this compound.

This technical guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility of 4-Amino-6-ethoxyquinoline. We will delve into the theoretical principles that dictate its behavior in various solvent systems and, crucially, provide detailed, field-proven experimental protocols to empower you, the researcher, to generate precise and reliable solubility data in your own laboratory. This document is structured to be a practical and authoritative resource, blending theoretical knowledge with actionable experimental guidance.

Physicochemical Properties of 4-Amino-6-ethoxyquinoline: A Molecular Portrait

To comprehend the solubility of a compound, we must first understand its intrinsic properties. 4-Amino-6-ethoxyquinoline is a quinoline derivative characterized by an amino group at the 4-position and an ethoxy group at the 6-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.2157 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

The quinoline core itself is a heterocyclic aromatic system, generally exhibiting slight solubility in cold water but readily dissolving in hot water and most organic solvents.[2][3] The presence of the amino and ethoxy groups on the 4-Amino-6-ethoxyquinoline molecule introduces specific functionalities that significantly modulate its solubility profile compared to the parent quinoline structure. The amino group can act as a hydrogen bond donor and a weak base, while the ether oxygen of the ethoxy group and the ring nitrogen can act as hydrogen bond acceptors.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[4] This principle is rooted in the concept of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of 4-Amino-6-ethoxyquinoline, we can make the following predictions:

-

Polar Solvents: The presence of the amino and ethoxy groups, capable of hydrogen bonding, suggests that 4-Amino-6-ethoxyquinoline will exhibit some degree of solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). The amino group, being basic, will enhance solubility in acidic aqueous solutions due to the formation of a more soluble salt.[5][6]

-

Nonpolar Solvents: The aromatic quinoline ring system imparts a significant nonpolar character to the molecule. This suggests that the compound will also be soluble in many common organic solvents.[2][3] However, the polar functional groups may limit its solubility in highly nonpolar solvents like hexane.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is indispensable for accurate formulation development. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

A rapid assessment of solubility can be achieved through simple "soluble" or "insoluble" tests across a range of solvents. This provides a broad overview of the compound's behavior.

Protocol:

-

Preparation: Into a series of small, dry test tubes, add approximately 25 mg of 4-Amino-6-ethoxyquinoline.[5]

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions.[5]

-

Agitation: Vigorously shake each test tube after the addition of each portion of solvent.[5]

-

Observation: Visually inspect the test tubes to determine if the compound has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Recommended Solvents for Initial Screening:

-

Water (Cold and Hot)

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

Hexane

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

5% Hydrochloric Acid (HCl)[5]

-